

MDL-800: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

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Introduction

MDL-800 is a novel small molecule that has been identified as a selective, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation[1]. Due to its involvement in these pathways, SIRT6 has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies. **MDL-800** represents a first-in-class compound that can be utilized to explore the physiological and pathological roles of SIRT6 deacetylation[3]. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of **MDL-800**.

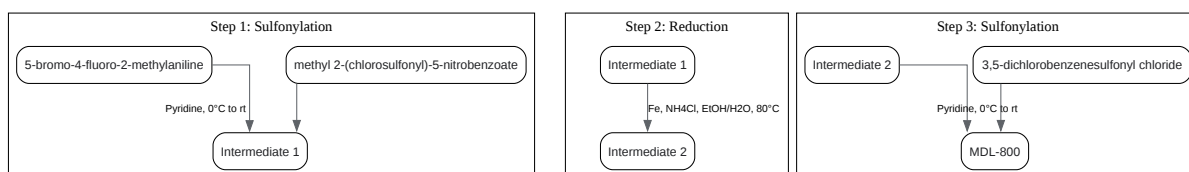
Discovery

MDL-800 was identified through a high-throughput screening process aimed at discovering cellularly active allosteric activators of SIRT6. The discovery was first reported by Huang Z, et al. in Nature Chemical Biology in 2018. This research identified **MDL-800** as a potent and selective activator of SIRT6's deacetylase activity.

Synthesis of MDL-800

The chemical formula for **MDL-800** is $C_{21}H_{16}BrCl_2FN_2O_6S_2$, and its molecular weight is 626.30[1]. The synthesis of **MDL-800** can be achieved through a multi-step process, as detailed below.

Synthetic Scheme



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Caption: Synthetic pathway for **MDL-800**.

Experimental Protocol for Synthesis

Step 1: Synthesis of Intermediate 1

- To a solution of 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) at 0°C.
- Stir the reaction mixture at 0°C for 1 hour.
- Allow the reaction to warm to room temperature and continue stirring for 8 hours.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

- To a solution of Intermediate 1 in a mixture of ethanol and water, add iron powder (Fe) and ammonium chloride (NH₄Cl).
- Heat the reaction mixture to 80°C and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the iron catalyst.
- Extract the product and purify by column chromatography to obtain Intermediate 2.

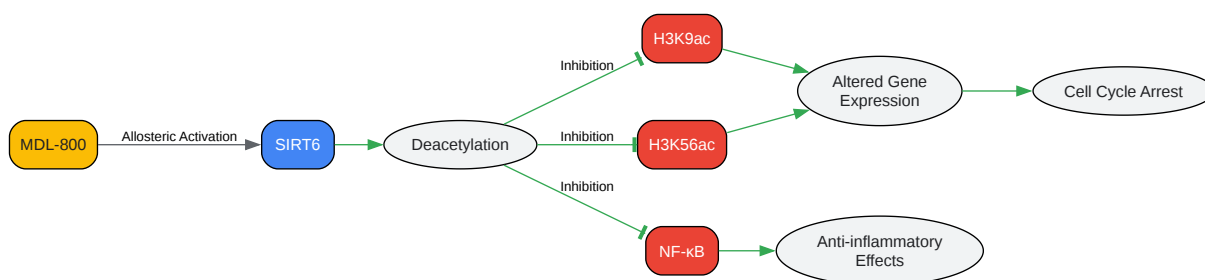
Step 3: Synthesis of **MDL-800**

- Dissolve Intermediate 2 in pyridine and cool the solution to 0°C.
- Add 3,5-dichlorobenzenesulfonyl chloride (1.2 eq) to the solution.
- Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.
- After the reaction is complete, perform an aqueous workup and extract the final product.
- Purify the crude product by column chromatography to yield **MDL-800**.

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6. It binds to a site on the SIRT6 enzyme that is distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This allosteric activation specifically increases the deacetylase activity of SIRT6.

Signaling Pathway



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Caption: **MDL-800** signaling pathway.

The activation of SIRT6 by **MDL-800** leads to the deacetylation of key histone substrates, including H3K9ac and H3K56ac. This results in alterations in gene expression that can lead to various cellular outcomes, such as cell cycle arrest in cancer cells. Additionally, SIRT6-mediated deacetylation of NF-κB is thought to contribute to the anti-inflammatory effects of **MDL-800**.

Quantitative Data

The following tables summarize the key quantitative data reported for **MDL-800** in various studies.

Table 1: In Vitro Activity of MDL-800

Parameter	Cell Line/Assay	Value	Reference
EC50	SIRT6 Deacetylase Activity	11.0 ± 0.3 µM	[4]
IC50	NSCLC Cell Proliferation	21.5 to 34.5 µM	[4]
IC50	BEL-7405 (HCC) Proliferation	23.3 µM	
IC50	PLC/PRF/5 (HCC) Proliferation	18.6 µM	
IC50	Bel7402 (HCC) Proliferation	24.0 µM	

Table 2: In Vivo Efficacy of MDL-800

Animal Model	Treatment	Outcome	Reference
NSCLC Xenograft	80 mg/kg/day, i.p., 14 days	Marked suppression of tumor growth	[4]
HCC Xenograft	50-150 mg/kg/day, i.p., 2 weeks	Dose-dependent suppression of tumor growth	

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of **MDL-800**.

Cell Viability Assay (CCK-8)



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Caption: Cell viability assay workflow.

- Cell Seeding: Seed cells (e.g., NSCLC or HCC cell lines) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **MDL-800** (typically ranging from 10 to 50 μ M) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- CCK-8 Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Final Incubation: Incubate the plates for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis



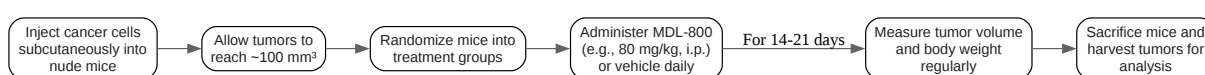
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Caption: Western blot analysis workflow.

- Cell Treatment and Lysis: Treat cells with **MDL-800** for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μ g) on a 10-12% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.

- **Blocking:** Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., anti-SIRT6, anti-H3K9ac, anti-H3K56ac, anti- β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model



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Caption: In vivo xenograft model workflow.

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 HCC827 cells) in Matrigel into the flank of athymic nude mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (approximately 100 mm³).
- **Treatment Groups:** Randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **MDL-800** (e.g., 80 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 14 days).
- **Monitoring:** Measure tumor volume and mouse body weight every 2-3 days.
- **Endpoint Analysis:** At the end of the treatment period, sacrifice the mice, excise the tumors, and perform further analysis such as Western blotting or immunohistochemistry.

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